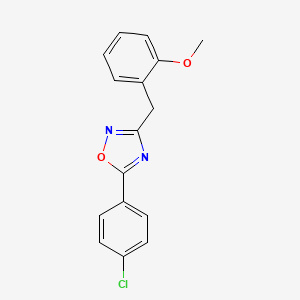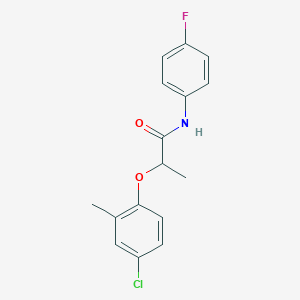
2-(4-chloro-2-methylphenoxy)-N-(4-fluorophenyl)propanamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(4-chloro-2-methylphenoxy)-N-(4-fluorophenyl)propanamide, also known as CFMP, is a chemical compound that has been extensively studied in scientific research. It belongs to the class of selective estrogen receptor modulators (SERMs) and has been shown to have potential therapeutic applications in the treatment of breast cancer, osteoporosis, and other estrogen-related disorders.
Mécanisme D'action
The mechanism of action of 2-(4-chloro-2-methylphenoxy)-N-(4-fluorophenyl)propanamide is not fully understood, but it is believed to be a selective estrogen receptor modulator (SERM). SERMs are compounds that selectively bind to estrogen receptors and modulate their activity. This compound has been shown to have both estrogenic and anti-estrogenic effects depending on the tissue and receptor subtype.
Biochemical and Physiological Effects:
This compound has been shown to have a number of biochemical and physiological effects. It has been shown to increase bone mineral density, reduce bone loss, and inhibit the growth of estrogen receptor-positive breast cancer cells. It has also been shown to have anti-inflammatory and antioxidant effects.
Avantages Et Limitations Des Expériences En Laboratoire
One of the advantages of 2-(4-chloro-2-methylphenoxy)-N-(4-fluorophenyl)propanamide is its selectivity for estrogen receptors. This allows for targeted therapy with fewer side effects compared to non-selective estrogen receptor agonists. However, one of the limitations of this compound is its relatively low potency compared to other SERMs. This can make it more difficult to achieve therapeutic doses in vivo.
Orientations Futures
There are a number of future directions for research on 2-(4-chloro-2-methylphenoxy)-N-(4-fluorophenyl)propanamide. One area of research is the development of more potent analogs of this compound with improved therapeutic efficacy. Another area of research is the investigation of the potential use of this compound in the treatment of other estrogen-related disorders such as endometriosis and uterine fibroids. Additionally, further research is needed to fully understand the mechanism of action of this compound and its effects on different tissues and receptor subtypes.
Méthodes De Synthèse
The synthesis of 2-(4-chloro-2-methylphenoxy)-N-(4-fluorophenyl)propanamide involves the reaction of 4-chloro-2-methylphenol and 4-fluorobenzonitrile in the presence of a base and a palladium catalyst. The resulting intermediate is then reacted with 3-bromo-1-chloropropane to yield the final product. The overall synthesis route is shown in Figure 1.
Applications De Recherche Scientifique
2-(4-chloro-2-methylphenoxy)-N-(4-fluorophenyl)propanamide has been extensively studied in scientific research for its potential therapeutic applications. One of the main areas of research is its use in the treatment of breast cancer. This compound has been shown to have anti-tumor activity in breast cancer cells by inhibiting the growth of estrogen receptor-positive breast cancer cells. It has also been shown to reduce the incidence of breast cancer in animal models.
This compound has also been studied for its potential use in the treatment of osteoporosis. It has been shown to increase bone mineral density and reduce bone loss in animal models of osteoporosis.
Propriétés
IUPAC Name |
2-(4-chloro-2-methylphenoxy)-N-(4-fluorophenyl)propanamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H15ClFNO2/c1-10-9-12(17)3-8-15(10)21-11(2)16(20)19-14-6-4-13(18)5-7-14/h3-9,11H,1-2H3,(H,19,20) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GXGBOFUHGUXFIF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)Cl)OC(C)C(=O)NC2=CC=C(C=C2)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H15ClFNO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
307.74 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![4-({2-[4-(methoxycarbonyl)phenyl]-1,3-dioxo-2,3-dihydro-1H-isoindol-5-yl}sulfonyl)benzoic acid](/img/structure/B5006569.png)
![N-{[(3,5-dibromo-2-pyridinyl)amino]carbonothioyl}-2-thiophenecarboxamide](/img/structure/B5006585.png)
![7-benzoyl-11-(4-tert-butylphenyl)-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one](/img/structure/B5006593.png)
![4-{[2-(4-chlorophenyl)-5-oxo-1,3-oxazol-4(5H)-ylidene]methyl}phenyl 4-nitrobenzenesulfonate](/img/structure/B5006595.png)
![N-[3-(5,7-dichloro-1,3-benzoxazol-2-yl)phenyl]-2,3-dihydro-1,4-benzodioxine-6-carboxamide](/img/structure/B5006604.png)
![2-ethyl-6-{[4-(methylamino)-6-(4-morpholinyl)-1,3,5-triazin-2-yl]oxy}-3(2H)-pyridazinone](/img/structure/B5006617.png)
![2-[{[2-(2-fluoro-4-methoxyphenyl)-5-methyl-1,3-oxazol-4-yl]methyl}(isopropyl)amino]ethanol](/img/structure/B5006619.png)
![N-[2-fluoro-4-({[2-(4-morpholinyl)ethyl]amino}sulfonyl)phenyl]benzamide](/img/structure/B5006626.png)
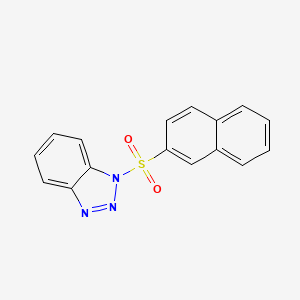
![N-[2-hydroxy-3-(4-morpholinyl)propyl]-N-(4-methoxyphenyl)benzenesulfonamide](/img/structure/B5006659.png)
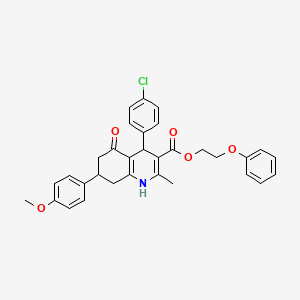
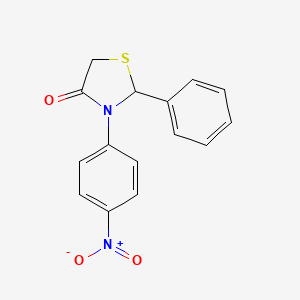
![N-cyclopropyl-2-{[4-phenyl-5-(4-pyridinyl)-4H-1,2,4-triazol-3-yl]thio}acetamide](/img/structure/B5006672.png)
